molecular formula C17H26ClN3O3S B2380846 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide CAS No. 897612-71-4

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide

Cat. No. B2380846
CAS RN: 897612-71-4
M. Wt: 387.92
InChI Key: DARCDFNWJXRPHY-UHFFFAOYSA-N
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Description

“N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide” is a chemical compound with the molecular formula C22H28ClN3O4S and a molecular weight of 465.99 . It is available from suppliers for scientific research needs .


Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Scientific Research Applications

Antiproliferative Activity

A study by Mallesha et al. (2012) synthesized a series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against human cancer cell lines. Among these, certain compounds showed promising activity, suggesting potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

α-Glucosidase Inhibitory Potential

Nafeesa et al. (2019) introduced 1, 2, 4-triazole derivatives bearing a piperidine moiety as new anti-diabetic drug candidates, indicating the compound's potential for treating diabetes through α-glucosidase inhibitory activity (Nafeesa, Aziz-Ur-Rehman, Abbasi, Siddiqui, Rasool, Ali Shah, Ashraf, Jahan, Lodhi, & Khan, 2019).

Adenosine A2B Receptor Antagonists

A paper by Borrmann et al. (2009) discussed the development and characterization of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. The research identified compounds with subnanomolar affinity and high selectivity, highlighting the importance of such derivatives in pharmacological applications (Borrmann, Hinz, Bertarelli, Li, Florin, Scheiff, & Müller, 2009).

Treatment of Alzheimer's Disease

Research by Rehman et al. (2018) synthesized new N-substituted derivatives targeting Alzheimer’s disease. This study evaluated the enzyme inhibition activity against acetylcholinesterase, indicating the potential of these compounds as new drug candidates for Alzheimer’s treatment (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).

Anti-Cancer Agents

El Abbouchi et al. (2020) synthesized derivatives of ethacrynic acid containing sulfonamides and evaluated them in vitro against cancer cell lines. Some derivatives showed potent anti-proliferative activity, highlighting their potential as anti-cancer agents (El Abbouchi, El Brahmi, Hiebel, Bignon, Guillaumet, Suzenet, & El Kazzouli, 2020).

properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O3S/c1-14(2)12-17(22)19-6-11-25(23,24)21-9-7-20(8-10-21)16-5-3-4-15(18)13-16/h3-5,13-14H,6-12H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARCDFNWJXRPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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